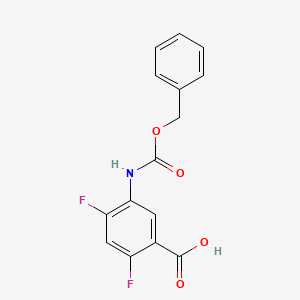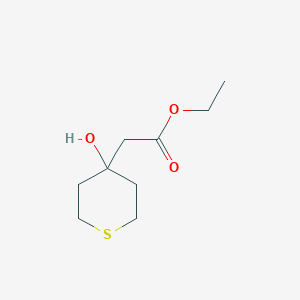
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-oxotetrahydro-2h-thiopyran-4-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)ethanol.
Substitution: Formation of ethyl 2-(4-halotetrahydro-2h-thiopyran-4-yl)acetate.
科学研究应用
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active thiopyran derivative, which can interact with enzymes and receptors in biological systems .
相似化合物的比较
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-(4-hydroxy-2H-pyran-4-yl)acetate: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and applications.
属性
分子式 |
C9H16O3S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC 名称 |
ethyl 2-(4-hydroxythian-4-yl)acetate |
InChI |
InChI=1S/C9H16O3S/c1-2-12-8(10)7-9(11)3-5-13-6-4-9/h11H,2-7H2,1H3 |
InChI 键 |
ZMKQJHJVKDUNGV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCSCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)

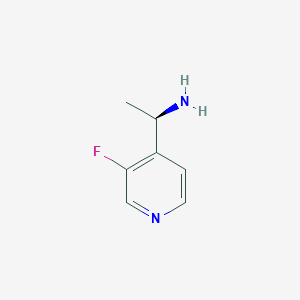
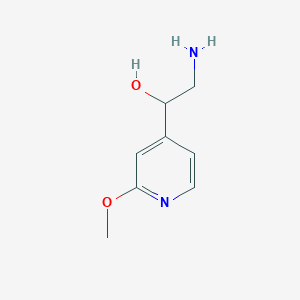
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)
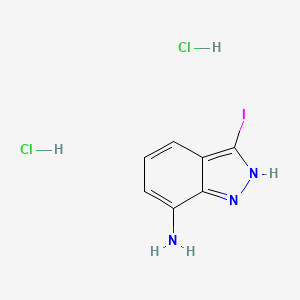

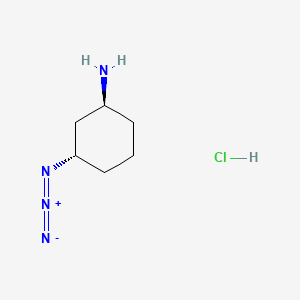
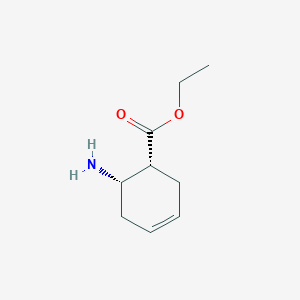
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)

